GSK1324726A
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Overview
Description
Mechanism of Action
Target of Action
GSK1324726A, also known as I-BET726, is a potent and selective inhibitor of the BET family of bromodomain-containing proteins . It has a high affinity for BRD2 (IC50=41 nM), BRD3 (IC50=31 nM), and BRD4 (IC50=22 nM) . These proteins are epigenetic readers of the histone code and regulate the expression of multiple genes of therapeutic relevance .
Mode of Action
I-BET726 interacts with its targets (BRD2, BRD3, and BRD4) by inhibiting their bromodomains . This inhibition disrupts the ability of these proteins to read the histone code, thereby altering gene expression .
Biochemical Pathways
The inhibition of BET proteins by I-BET726 affects various biochemical pathways. While the specific pathways affected can vary depending on the cellular context, they generally involve genes associated with tumor cell growth and inflammation . This leads to profound antiproliferative and anti-inflammatory effects .
Result of Action
The molecular and cellular effects of I-BET726’s action are significant. It has been observed to cause potent growth inhibition and cytotoxicity in neuroblastoma cell lines . In vivo, I-BET726 has been shown to inhibit neuroblastoma tumor growth .
Action Environment
While the specific influence of environmental factors on I-BET726’s action, efficacy, and stability is not detailed in the search results, it’s important to note that such factors can play a crucial role. These can include the cellular microenvironment, the presence of other drugs or substances, and patient-specific factors such as genetics and overall health status.
Biochemical Analysis
Biochemical Properties
GSK1324726A interacts with the bromodomains of BRD2, BRD3, and BRD4 . These interactions inhibit the function of these proteins, leading to changes in gene expression and cellular function .
Cellular Effects
This compound has been shown to inhibit cell growth and induce cytotoxicity in neuroblastoma cell lines . It also modulates the expression of genes involved in apoptosis, signaling, and MYC-family pathways, including the direct suppression of BCL2 and MYCN .
Molecular Mechanism
The molecular effects of this compound are produced by its inhibition of BET bromodomains . This inhibition disrupts the function of these proteins, leading to changes in gene expression and cellular function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth . At a dosage of 15 mg/kg, it was effective in inhibiting tumor growth in murine models of septic shock and neuroblastoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of I-BET726 involves the creation of a tetrahydroquinoline-based structure. The process typically includes:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the tetrahydroquinoline core.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity towards BET proteins.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels
Industrial Production Methods: Industrial production of I-BET726 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification methods to meet the demand for research and clinical applications .
Chemical Reactions Analysis
Types of Reactions: I-BET726 primarily undergoes:
Substitution Reactions: These reactions involve the replacement of functional groups within the molecule to modify its properties.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the molecule, affecting its activity and stability
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve mild temperatures and solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions
Major Products: The major products formed from these reactions are typically derivatives of I-BET726 with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s efficacy .
Scientific Research Applications
I-BET726 has a wide range of applications in scientific research:
Cancer Research: It has shown efficacy in inhibiting the growth of various cancer cells, including skin squamous cell carcinoma and neuroblastoma
Epigenetic Studies: As a BET inhibitor, I-BET726 is used to study the role of BET proteins in gene regulation and epigenetic modifications
Autoimmune Diseases: Research has shown that I-BET726 can modulate immune responses, making it a potential therapeutic agent for autoimmune diseases.
Inflammation: I-BET726 has been studied for its anti-inflammatory properties, particularly in models of experimental autoimmune encephalomyelitis.
Comparison with Similar Compounds
JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.
CPI203: A BET inhibitor with comparable efficacy in cancer models.
AZD5153: A dual bromodomain inhibitor with potent anti-cancer activity
Uniqueness of I-BET726: I-BET726 stands out due to its high selectivity and potency towards BET proteins, particularly BRD4. It has shown superior efficacy in inhibiting cancer cell growth compared to other BET inhibitors like JQ1, CPI203, and AZD5153 .
Properties
IUPAC Name |
4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWSUKOIROHXAP-NPMXOYFQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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